molecular formula C14H11N5O2 B3882924 N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine

Cat. No.: B3882924
M. Wt: 281.27 g/mol
InChI Key: OWDSNDZARSGGNT-DHDCSXOGSA-N
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Description

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core linked to a nitrophenyl group through a methyleneamino bridge, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine typically involves the condensation of 4-nitrobenzaldehyde with 2-aminobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, like acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can interact with cellular proteins, potentially inhibiting their function or altering their activity. Additionally, the benzimidazole core may bind to nucleic acids or enzymes, affecting cellular processes and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylbenzimidazole: Shares the benzimidazole core but lacks the methyleneamino bridge.

    2-aminobenzimidazole: Contains the benzimidazole core with an amino group but no nitrophenyl substitution.

    4-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the benzimidazole core.

Uniqueness

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine is unique due to its combination of a benzimidazole core and a nitrophenyl group linked through a methyleneamino bridge. This structure imparts distinct chemical properties and potential biological activities not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-19(21)11-7-5-10(6-8-11)9-15-18-14-16-12-3-1-2-4-13(12)17-14/h1-9H,(H2,16,17,18)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDSNDZARSGGNT-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine
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N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine
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N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine
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N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine
Reactant of Route 5
N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine
Reactant of Route 6
N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine

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